molecular formula C10H16NNaO9 B14458294 Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate CAS No. 68473-94-9

Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate

Cat. No.: B14458294
CAS No.: 68473-94-9
M. Wt: 317.22 g/mol
InChI Key: PVLCJBQCSMIXAS-UHFFFAOYSA-M
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Description

Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate is a compound that belongs to the class of Amadori compounds. These compounds are key intermediates in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is formed when aspartic acid reacts with fructose under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate typically involves the reaction of aspartic acid with fructose. The reaction is carried out in an aqueous solution at elevated temperatures. The process begins with the formation of a Schiff base, which then undergoes Amadori rearrangement to form the final product. The reaction conditions, such as pH and temperature, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as vacuum dehydration to promote the formation of the desired product . The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols .

Scientific Research Applications

Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the Maillard reaction and the formation of advanced glycation end-products (AGEs). In biology, it is used to investigate the effects of glycation on proteins and other biomolecules. In medicine, it is studied for its potential role in the development of diabetic complications and other diseases associated with protein glycation . In the food industry, it is used to enhance flavors and as a marker for the extent of the Maillard reaction in processed foods .

Mechanism of Action

The mechanism of action of Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate involves its ability to undergo Amadori rearrangement and form stable intermediates in the Maillard reaction. These intermediates can further react to form AGEs, which are implicated in various pathological conditions. The molecular targets of this compound include proteins, where it can modify amino acid residues and alter their structure and function .

Comparison with Similar Compounds

Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate is similar to other Amadori compounds such as N-(1-deoxy-D-fructos-1-yl)-glycine and N-(1-deoxy-D-fructos-1-yl)-glutamic acid. These compounds share a common structural motif but differ in the amino acid component. The uniqueness of this compound lies in its specific reactivity and the types of products it forms under different conditions .

List of Similar Compounds:
  • N-(1-deoxy-D-fructos-1-yl)-glycine
  • N-(1-deoxy-D-fructos-1-yl)-glutamic acid
  • N-(1-deoxy-D-fructos-1-yl)-valine
  • N-(1-deoxy-D-fructos-1-yl)-leucine
  • N-(1-deoxy-D-fructos-1-yl)-alanine

Properties

CAS No.

68473-94-9

Molecular Formula

C10H16NNaO9

Molecular Weight

317.22 g/mol

IUPAC Name

sodium;4-hydroxy-4-oxo-3-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]butanoate

InChI

InChI=1S/C10H17NO9.Na/c12-2-5-7(15)8(16)10(19,20-5)3-11-4(9(17)18)1-6(13)14;/h4-5,7-8,11-12,15-16,19H,1-3H2,(H,13,14)(H,17,18);/q;+1/p-1

InChI Key

PVLCJBQCSMIXAS-UHFFFAOYSA-M

Canonical SMILES

C(C1C(C(C(O1)(CNC(CC(=O)[O-])C(=O)O)O)O)O)O.[Na+]

Origin of Product

United States

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